molecular formula C11H20N2 B13961085 1-Methyl-4-(2-methylidenepent-4-EN-1-YL)piperazine CAS No. 91211-40-4

1-Methyl-4-(2-methylidenepent-4-EN-1-YL)piperazine

Cat. No.: B13961085
CAS No.: 91211-40-4
M. Wt: 180.29 g/mol
InChI Key: WQAGPOYEHCKLHC-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-methylidenepent-4-en-1-yl)piperazine is a piperazine derivative featuring a methyl group at the 1-position and a 2-methylidenepent-4-en-1-yl substituent at the 4-position of the heterocyclic ring. Piperazine derivatives are widely recognized for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The compound’s structural uniqueness lies in its unsaturated pentenyl side chain, which may confer distinct electronic and steric properties compared to other piperazine analogs.

Properties

CAS No.

91211-40-4

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

1-methyl-4-(2-methylidenepent-4-enyl)piperazine

InChI

InChI=1S/C11H20N2/c1-4-5-11(2)10-13-8-6-12(3)7-9-13/h4H,1-2,5-10H2,3H3

InChI Key

WQAGPOYEHCKLHC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=C)CC=C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-4-(2-methylidenepent-4-EN-1-YL)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperazine with 2-methylidenepent-4-en-1-yl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-Methyl-4-(2-methylidenepent-4-EN-1-YL)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or amines, to form substituted products.

    Addition: The double bond in the methylidene-pent-4-en-1-yl group can participate in addition reactions with electrophiles like hydrogen halides or halogens to form addition products.

Scientific Research Applications

1-Methyl-4-(2-methylidenepent-4-EN-1-YL)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored as a potential therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-methylidenepent-4-EN-1-YL)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Substituent at 4-Position Key Biological Activity Physicochemical Properties Reference ID
1-Methyl-4-(2-methylidenepent-4-en-1-yl)piperazine 2-Methylidenepent-4-en-1-yl Inferred: Antimicrobial, anticancer Moderate lipophilicity (unsaturated chain) N/A
1-Methyl-4-(4-nitrophenylsulfonyl)piperazine 4-Nitrobenzenesulfonyl Anticancer (FLT3 inhibition) High polarity (sulfonyl group)
1-Methyl-4-(pyridin-4-yl)piperazine Pyridin-4-yl Anticancer (SMO receptor targeting) Moderate solubility (aromatic N-heterocycle)
1-Methyl-4-(2-trifluoromethylbenzyl)piperazine 2-Trifluoromethylbenzyl FLT3 inhibition (synergistic with aminoisoquinoline) High lipophilicity (CF3 group)
1-Methyl-4-(4-fluorobenzyl)piperazine 4-Fluorobenzyl σ1 receptor imaging (brain-targeted) Low lipophilicity (fluorinated aromatic)
1-Methyl-4-(piperidin-4-yl)piperazine Piperidin-4-yl Pharmaceutical intermediate High solubility (dihydrochloride salt)

Key Comparative Insights:

Biological Activity: Anticancer Potential: The pyridinyl-substituted piperazine () and trifluoromethylbenzyl analog () show potent anticancer activity via SMO receptor antagonism and FLT3 inhibition, respectively. The target compound’s unsaturated side chain may similarly modulate kinase or receptor interactions but with distinct selectivity due to its unique steric profile. Antimicrobial Activity: Piperazine derivatives from Streptomyces (e.g., pyrrolopyrazines) exhibit antimicrobial properties , suggesting that the target compound’s methylidenepentenyl group could enhance membrane permeability or disrupt microbial enzymes.

The fluorobenzyl substituent in reduces lipophilicity, enabling brain uptake for σ1 receptor imaging. In contrast, the target compound’s unsaturated aliphatic chain may confer moderate lipophilicity, balancing solubility and membrane permeability.

Synthetic Accessibility :

  • Selenium-containing piperazines (e.g., RSe-1 and RSe-2 in ) are synthesized via alkylation and Se-alkylation, a route that could be adapted for the target compound’s methylidenepentenyl group.
  • Reductive amination (e.g., ) is a common method for piperidine-piperazine hybrids, suggesting feasible pathways for modifying the target compound’s side chain.

Structure-Activity Relationship (SAR): Substituent Bulk: The trifluoromethylbenzyl group in enhances FLT3 inhibition but requires synergistic interactions with other moieties (e.g., aminoisoquinoline). The target compound’s smaller substituent may favor binding to different kinase pockets.

Research Findings and Implications

  • Anticancer Applications: Piperazine derivatives with aromatic or bulky substituents (e.g., pyridinyl, benzyl) show promise in targeting Hedgehog (SMO) and FLT3 pathways .
  • Antimicrobial Potential: Analogous piperazines from Streptomyces exhibit broad-spectrum activity , suggesting that the methylidenepentenyl group could disrupt bacterial membranes or inhibit essential enzymes like topoisomerases.
  • Pharmacokinetic Optimization : Compared to brain-penetrant fluorobenzyl derivatives (), the target compound may require structural modifications (e.g., salt formation, prodrug strategies) to enhance bioavailability.

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